Ganglioside GD1

Vue d'ensemble

Description

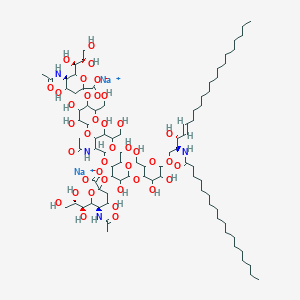

Ganglioside GD1 is a complex glycosphingolipid predominantly found in the nervous system. It is a member of the ganglioside family, which are sialylated glycosphingolipids. Gangliosides play crucial roles in cell signaling, cell-to-cell communication, and immunomodulation. This compound is particularly abundant in the brain and is involved in various neurological processes .

Mécanisme D'action

Target of Action

Gangliosides, including GD1, are sialylated glycosphingolipids that are widely distributed in the human body . They are the major glycoconjugates of nerve cells . The primary targets of Ganglioside GD1 are nerve cells, where they play important roles in protecting us against immune attacks . They are also involved in cell-cell and cell-matrix interactions .

Mode of Action

This compound modulates signaling by engaging in cis- and trans- interactions with a number of membrane receptors, adhesion molecules, and ion channels . They are enriched in cell membrane microdomains, often referred to as “lipid rafts”, and play important roles in the modulation of membrane proteins and ion channels, in cell signaling, and in the communication among cells .

Biochemical Pathways

The biosynthesis of this compound involves a common tetrasaccharide core with one or two sialic acids on the internal galactose and zero or one α2–3-linked sialic acid on the terminal galactose . The St3gal2 and St3gal3 gene products (ST3Gal-II and ST3Gal-III sialyltransferases) are largely responsible for ganglioside terminal α2-3 sialylation in the brain, synthesizing the major brain gangliosides GD1a and GT1b .

Pharmacokinetics

It is known that gangliosides are most abundant at the plasma membrane . Their hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly . This suggests that they may have unique ADME properties that impact their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. They play important roles in protecting host organs and tissues from complement attack by binding the complement regulatory protein factor H . They also have a strong impact on anti-tumor immunity and promote tumor progression . In addition, they can promote neurite outgrowth, promote or regulate cell survival, have a neuroprotective effect on toxic injury, and play a key role in neurogenesis maintenance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression patterns of gangliosides vary in different tissues, during different life periods, as well as in different animals . Furthermore, gangliosides can become targets for autoimmunity and act as receptors for microbes, like the influenza viruses, and toxins, such as the cholera toxin .

Analyse Biochimique

Biochemical Properties

Ganglioside GD1 is involved in the processes of cell signaling through interactions with membrane proteins, many of which are receptors . It is also involved in the metabolism of biosynthesis and catabolism . The main sugars found in mammals are glucose, galactose, fucose, N-acetylgalactosamine, and N-acetyl-glucosamine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It plays important roles in cell signaling, cell-to-cell communication, and immunomodulation . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It plays roles in the development and activities of brains, such as cell differentiation, neuritogenesis, neuroregeneration, signal transducing, memory, and cognition .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. It has been shown that this compound plays a key role in various functions of the central nervous system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to exert neurotrophic and neuroprotective effects in various situations, including promotion of neuronal survival, neurite outgrowth, and neuronal differentiation in vivo and in cultured neurons .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is involved in the synthesis of gangliosides and complex metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is most abundant at the plasma membrane . Its hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly and engages in cis (within the same membrane) as well as trans interactions (with molecules on other cells and in the extracellular space) that result in modulation of cell signaling and cell-to-cell communication .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function have been studied. It is most abundant at the plasma membrane . Changes in membrane this compound levels can indirectly affect membrane localization and function of a number of signaling proteins with glycosylphosphatidylinositol (GPI)- or palmitoyl-anchors, which display high affinity for gangliosides and sphingolipid-enriched membrane microdomains .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ganglioside GD1 is synthesized through a series of glycosylation reactions. The process begins with the formation of ceramide, which is then sequentially glycosylated by specific glycosyltransferases in the Golgi apparatus. The glycosylation steps involve the addition of glucose, galactose, N-acetylgalactosamine, and sialic acid residues .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as bovine brain tissue. The extraction process includes lipid extraction, purification, and chromatographic separation to isolate this compound. Advances in biotechnology have also enabled the use of microbial fermentation and enzymatic synthesis for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Ganglioside GD1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the ceramide backbone of this compound.

Substitution: Substitution reactions can occur at the glycosidic linkages, altering the carbohydrate moiety

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Acidic or basic conditions to facilitate glycosidic bond cleavage and substitution

Major Products Formed:

Oxidation: Oxidized ganglioside derivatives.

Reduction: Reduced ceramide derivatives.

Substitution: Modified gangliosides with altered carbohydrate moieties

Applications De Recherche Scientifique

Ganglioside GD1 has numerous scientific research applications, including:

Chemistry: Used as a model compound to study glycosylation and lipid interactions.

Biology: Investigated for its role in cell signaling, cell adhesion, and neurodevelopment.

Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.

Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting neurological disorders

Comparaison Avec Des Composés Similaires

Ganglioside GD1 is part of a larger family of gangliosides, which includes:

GM1: Known for its neuroprotective properties and involvement in neurodevelopment.

GD1a: Similar to GD1 but with different sialic acid linkages.

GD1b: Another closely related ganglioside with distinct biological functions.

GT1b: Contains additional sialic acid residues, contributing to its unique properties .

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern and its prominent role in the nervous system. It is particularly important in maintaining neuronal integrity and facilitating cell-to-cell communication .

Propriétés

IUPAC Name |

disodium;(5R)-5-acetamido-2-[6-[3-acetamido-2-[4-[(5R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)icos-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H152N4O39.2Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-51(100)50(90-60(105)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)46-118-80-69(111)67(109)72(57(43-94)120-80)123-82-71(113)78(129-86(84(116)117)39-53(102)62(88-48(4)98)77(128-86)65(107)55(104)41-92)74(59(45-96)122-82)124-79-63(89-49(5)99)75(66(108)56(42-93)119-79)125-81-70(112)68(110)73(58(44-95)121-81)126-85(83(114)115)38-52(101)61(87-47(3)97)76(127-85)64(106)54(103)40-91;;/h34,36,50-59,61-82,91-96,100-104,106-113H,6-33,35,37-46H2,1-5H3,(H,87,97)(H,88,98)(H,89,99)(H,90,105)(H,114,115)(H,116,117);;/q;2*+1/p-2/b36-34+;;/t50-,51+,52?,53?,54-,55-,56?,57?,58?,59?,61+,62+,63?,64-,65-,66?,67?,68?,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,85?,86?;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLDKTAXQZEVQN-CUEXFKMESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCCCC)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC([C@H](C(O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC([C@H](C(O6)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCCCC)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H150N4Na2O39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1910.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12707-58-3 | |

| Record name | Ganglioside, GD1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012707583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone](/img/structure/B576642.png)

![(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine](/img/structure/B576643.png)

![Indeno[1,2:4,5]imidazo[1,2-a]purine-10,12-dione, 3,5,5a,10a-tetrahydro-5a,10a-dihydroxy-](/img/new.no-structure.jpg)

![cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]](/img/structure/B576650.png)

![(2S,6R,14R,15S,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B576653.png)

![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)

![[(1S,2R,4R,7E,10S)-12-(acetyloxymethyl)-4,8-dimethyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradeca-7,11-dien-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B576662.png)

![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)

![(1R,6R,11R,12R,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-6-hydroxy-7,7,16-trimethyltetracyclo[9.7.0.03,8.012,16]octadec-3(8)-ene-12-carboxylic acid](/img/structure/B576664.png)